Ethyl 4-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of esters Esters are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. The initial step often includes the formation of the quinoline derivative, which is then reacted with 3-methylphenyl and benzoic acid derivatives under specific conditions. The reaction conditions usually involve the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process is optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.
Scientific Research Applications
ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-AMINO BENZOATE: Another ester with similar structural features but different functional groups.
ETHYL 4-(METHYLPHENYL)BENZOATE: A compound with a similar backbone but lacking the quinoline moiety.
Uniqueness
ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its combination of the quinoline and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O3/c1-3-31-26(30)18-11-13-20(14-12-18)27-25(29)22-16-24(19-8-6-7-17(2)15-19)28-23-10-5-4-9-21(22)23/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
DVWGJBSRZKTBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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